N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyphenylamine and 2,6-dimethoxypyrimidine.
Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction between the amine group of 2,5-dimethoxyphenylamine and a suitable piperazine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.
Scale-Up Processes: The synthesis is scaled up using batch or continuous flow reactors to meet industrial demand.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide: Known for its unique combination of functional groups.
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-thioamide: Contains a thioamide group, offering different reactivity and properties.
Uniqueness
This compound is unique due to its specific combination of methoxy groups and the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-26-13-5-6-15(27-2)14(11-13)20-19(25)24-9-7-23(8-10-24)16-12-17(28-3)22-18(21-16)29-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFAEWEULAZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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